molecular formula C19H26N2O4 B355893 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940203-36-1

2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid

Cat. No.: B355893
CAS No.: 940203-36-1
M. Wt: 346.4g/mol
InChI Key: XXBHSYDLVRHPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C19H26N2O4 . It has a molecular weight of 346.43 . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h7-10,12,15-16H,3-6,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) . This code provides a detailed representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it has a molecular weight of 346.43 , but other properties like melting point, boiling point, solubility, etc., are not specified.

Scientific Research Applications

Synthesis and Structural Studies

  • Amino Acid Synthesis : Seebach et al. (1987) explored the nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates, leading to the synthesis of α-amino acids, which are crucial in peptide synthesis and pharmaceutical applications Seebach, Häner, & Vettiger, 1987.

  • Chiral Auxiliaries in Asymmetric Synthesis : Avenoza et al. (1996) reported the use of 1-amino-2-phenyl-1-cyclohexanecarboxylic acids as chiral auxiliaries in asymmetric Diels-Alder reactions, a method crucial for producing enantiomerically pure compounds in medicinal chemistry Avenoza, Cativiela, París, & Peregrina, 1996.

  • Angiotensin Converting Enzyme (ACE) Inhibitors : Turbanti et al. (1993) synthesized monoamidic derivatives of cyclohexanedicarboxylic acids as potential ACE inhibitors, highlighting the importance of cyclohexanecarboxylic acid derivatives in developing cardiovascular drugs Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, Criscuoli, Renzetti, Subissi, Bramanti, & DePriest, 1993.

Interactions and Binding Studies

  • Protein Binding : Thakare et al. (2018) investigated the interactions between carboxamide derivatives of amino acids and Bovine serum albumin (BSA), using ultrasonic interferometry to study binding effects, which is relevant for understanding drug-protein interactions Thakare, Tekade, Pisudde, & Pande, 2018.

  • Catalysis : Gasperini et al. (2003) discussed the carbonylation of nitrobenzene to methyl phenylcarbamate catalyzed by palladium-phenanthroline complexes, showing the utility of carbonyl and amino groups in catalytic processes, which could be analogous to functionalities in the compound of interest Gasperini, Ragaini, Cenini, & Gallo, 2003.

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s used in proteomics research , but the exact biological or chemical processes it’s involved in are not detailed.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information and handling procedures, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[[4-(3-methylbutanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h7-10,12,15-16H,3-6,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBHSYDLVRHPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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